Primeverose

Enzymology Tea aroma biosynthesis Glycoside hydrolase

β-Primeverosidase (EC 3.2.1.149) shows no activity toward β-glucosides and minimal activity toward β-vicianoside. Surrogate disaccharides (vicianose, rutinose, acuminose) yield false-negative results. • Only valid standard for β-primeverosidase calibration (50× higher kcat/Km vs. β-vicianoside) • Essential for GC-MS/HPLC-MS quantification of tea aroma precursor hydrolysis • Critical for family 1 glycosyl hydrolase structure-function studies ≥98% HPLC; powder; ambient/blue ice shipping.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
CAS No. 26531-85-1
Cat. No. B049699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimeverose
CAS26531-85-1
Synonyms6-(β-D-Xylosido)-D-glucose;  6-O-β-D-xylopyranosyl-D-glucose; 
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1
InChIKeyXOPPYWGGTZVUFP-DLWPFLMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Primeverose Specifications & Sourcing


Primeverose (6-O-β-D-xylopyranosyl-D-glucose; CAS 26531-85-1) is a naturally occurring disaccharide composed of one D-glucose unit glycosidically linked at the 6-position to one D-xylose unit via a β-1,6-glycosidic bond [1]. It has a molecular formula of C₁₁H₂₀O₁₀ and molecular weight of 312.27 g/mol [2]. Primeverose occurs naturally as the glycone component of β-primeverosides, a class of disaccharide glycosides widely distributed in plants including Camellia sinensis (tea), Primula officinalis, and Gentianopsis species [3]. The compound exhibits a melting point of 209-210°C and specific optical rotation [α]D²⁰ +23° → -3.2° (c = 5 in water) [2].

Primeverose: Why Substitution Fails


Despite belonging to the same class of β-1,6-linked disaccharide glycosides, primeverose, vicianose (6-O-α-L-arabinopyranosyl-D-glucose), rutinose (6-O-α-L-rhamnosyl-D-glucose), and acuminose (6-O-β-D-apiofuranosyl-D-glucose) exhibit fundamentally distinct enzymatic recognition patterns [1]. β-Primeverosidase (EC 3.2.1.149), the enzyme responsible for liberating aroma compounds from their glycosidic precursors in tea processing, demonstrates strict substrate specificity that differentiates these disaccharides [2]. The enzyme hydrolyzes β-primeverosides with high efficiency but shows markedly reduced activity toward β-vicianosides, 6-O-β-D-apiofuranosyl-β-D-glucopyranosides, and no activity toward β-glucosides [2]. This specificity arises from the enzyme's recognition of the β-D-xylopyranosyl moiety as the terminal sugar, a structural feature absent in vicianose (α-L-arabinopyranosyl), rutinose (α-L-rhamnosyl), and acuminose (β-D-apiofuranosyl) [3]. Consequently, substituting primeverose with these structural analogs in enzymatic assays, aroma precursor studies, or biosynthesis research yields non-comparable results and may lead to false-negative findings [3].

Primeverose Comparative Evidence


β-Primeverosidase Substrate Specificity

β-Primeverosidase exhibits a 50-fold higher catalytic efficiency for β-primeveroside substrates compared to β-vicianoside substrates [1]. The kcat/Km value for β-vicianoside is 1/50 of that observed for β-primeveroside under identical assay conditions [1]. Furthermore, the enzyme displays strict glycone specificity, hydrolyzing β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) but showing no activity toward 2-phenylethyl β-D-glucopyranoside [2].

Enzymology Tea aroma biosynthesis Glycoside hydrolase

β-Primeverosidase Exclusive Glycone Product

β-Primeverosidase exclusively hydrolyzes the β-glycosidic bond between the disaccharide glycone (primeverose) and the aglycone, without further hydrolysis of the primeverose unit itself [1]. The enzyme specifically recognizes the β-D-xylopyranosyl moiety as the terminal sugar; replacement of this moiety with a 5-hydroxymethyl derivative (as in β-gentiobioside) results in greatly reduced hydrolytic activity [2]. The enzyme does not act on β-glucosides, confirming its unique endo-glycosidase mechanism [3].

Enzyme specificity Tea processing Flavor chemistry

Primeverose vs Isoprimeverose Hydrolysis

Acid hydrolysis of primeverose (2% H₂SO₄, boiling, 5 hours) yields equimolar amounts of D-glucose and D-xylose [1]. This hydrolysis profile distinguishes primeverose from isoprimeverose (α-D-xylopyranosyl-(1→6)-D-glucose), the repeating disaccharide unit of xyloglucan, which requires different enzymatic conditions for synthesis and hydrolysis using archaeal α-xylosidase from Sulfolobus solfataricus [2]. Primeverose also exhibits characteristic reducing behavior: it reduces Fehling's solution slowly in the cold but instantly when hot [1].

Carbohydrate analysis Structural verification Quality control

Purity and Analytical Verification

Commercially available primeverose is supplied with purity specifications ranging from ≥95% to >98% as determined by HPLC-DAD, HPLC-ELSD, MS, and NMR [1][2]. The compound is provided as a crystalline powder with high water solubility and is suitable for use as a reference standard in biochemical experiments and drug synthesis research [3]. Melting point specification: 209-210°C [4].

Analytical chemistry Procurement specifications Reference standards

Primeverose Application Scenarios


β-Primeverosidase Assay Calibration

Researchers characterizing β-primeverosidase (EC 3.2.1.149) activity require authentic primeverose as the product standard for assay calibration. Given the enzyme's 50-fold higher catalytic efficiency for β-primeveroside substrates compared to β-vicianoside, and its inability to hydrolyze β-glucosides [1][2], primeverose is the only appropriate standard for quantifying enzymatic hydrolysis of tea aroma precursors. Use of structurally related disaccharides (vicianose, rutinose, acuminose) as surrogate standards will produce erroneous activity measurements.

Tea Aroma Biosynthesis Research

In tea processing studies, primeverose serves as the key glycone product liberated from β-primeveroside aroma precursors by β-primeverosidase during the fermentation of oolong and black tea [1]. The release of aglycones such as geraniol, linalool, benzyl alcohol, and 2-phenylethanol from their β-primeveroside conjugates is directly coupled to primeverose production [2]. Researchers studying aroma formation mechanisms or developing flavor enhancement strategies should procure primeverose for use as the authentic reference standard in GC-MS or HPLC-MS quantification of aroma precursor hydrolysis.

Glycosidase Specificity & Enzyme Engineering

The narrow substrate specificity of β-primeverosidase with respect to the glycone moiety makes primeverose and its derivatives essential tools for structure-function studies of family 1 glycosyl hydrolases [1]. The enzyme's strict requirement for the β-D-xylopyranosyl group, with greatly reduced activity toward the 5-hydroxymethyl derivative (β-gentiobioside), positions primeverose as a critical reference compound for site-directed mutagenesis studies aimed at elucidating the molecular basis of disaccharide recognition [2].

Plant Glycoside Biosynthesis Studies

Primeverose is the glycone component of numerous naturally occurring glycosides including primeverin (from Primula species), monotropitoside (gaultherin), and various tea aroma precursors [1][2]. Researchers investigating the biosynthesis, distribution, or metabolic fate of these plant secondary metabolites require authentic primeverose for use as a chromatographic standard, enzyme substrate for reverse glycosylation studies, or reference material for structural elucidation of novel β-primeverosides.

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